N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders.
Mécanisme D'action
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and inflammation. By inhibiting PARP-1, N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide reduces inflammation and oxidative stress, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to reduce brain damage and improve cognitive function in animal models of traumatic brain injury and stroke. It has also been shown to reduce amyloid-beta deposition and improve memory in a mouse model of Alzheimer's disease. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and side effects should be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide. One area of interest is its potential in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its potential for use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide and its potential side effects.
Méthodes De Synthèse
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is synthesized through a multi-step process involving the reaction of 4-nitrobenzenecarboximidamide with 3-cyclohexylpropanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The resulting product is purified by column chromatography to obtain N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide in high yield and purity.
Applications De Recherche Scientifique
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has shown potential in treating various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to improve cognitive function. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been studied for its potential in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(13-7-9-14(10-8-13)19(21)22)18-23-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSRMGVRJRGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.